Deca-2,4,6-trienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25462-05-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3 |
InChI Key |
DJRSBBCVHHMMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Targeted Synthesis of All-E and Stereoisomeric Deca-2,4,6-trienals
The geometric configuration (E/Z isomerism) of the double bonds in deca-2,4,6-trienal is critical to its properties and function. Therefore, synthetic methods are often chosen for their ability to selectively produce a specific stereoisomer, such as the all-trans (all-E) form or various cis (Z) isomers.
The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, pivotal for constructing larger molecules from smaller carbonyl compounds. wikipedia.orgiitk.ac.innumberanalytics.com The reaction typically involves the nucleophilic addition of an enolate ion from an aldehyde or ketone to another carbonyl compound, forming a β-hydroxy carbonyl intermediate. numberanalytics.commagritek.com This intermediate can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. magritek.com
This two-step sequence of addition followed by dehydration is a powerful tool for extending conjugated systems. wikipedia.org In the context of polyenal synthesis, an Aldol condensation can be used to iteratively add two-carbon units, progressively building the conjugated chain. For instance, a crossed Aldol condensation, where two different carbonyl compounds react, can be employed. wikipedia.orgiitk.ac.in To achieve a synthetically useful outcome and avoid a complex mixture of products, the reaction is often designed so that one of the carbonyl partners lacks α-hydrogens and cannot form an enolate itself. wikipedia.org This strategy allows for the controlled construction of polyenals like this compound by carefully selecting the aldehyde and ketone starting materials.
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones and is particularly valuable for creating polyenes. mnstate.edunumberanalytics.com This reaction involves a phosphorus ylide (the Wittig reagent) that attacks a carbonyl electrophile to form a new carbon-carbon double bond. mnstate.edunumberanalytics.com It is a common and effective method for synthesizing various isomers of nonatrienal and decatrienal. smolecule.com
A key advantage of the Wittig reaction and its variants is the potential for stereochemical control. The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the geometry of the resulting double bond. For example, the Schlosser modification of the Wittig reaction is known to produce E-alkenes with high selectivity. nih.govacs.org This level of control is essential for the targeted synthesis of specific this compound stereoisomers.
Other related olefination methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, also provide highly stereoselective routes to alkenes, often favoring the formation of (E)-alkenes with high purity. tandfonline.com These olefination strategies are central to constructing the triene system. For example, a synthesis of (2E,4E,6Z)-nonatrienal was achieved through a multi-step approach centered around two consecutive Wittig reactions. researchgate.net
The synthesis of a molecule as complex as this compound rarely occurs in a single step. Instead, chemists design multi-step synthetic sequences where each reaction builds upon the last to assemble the final product in a controlled manner. vapourtec.comlibretexts.org These sequences often involve a series of different reaction types to build the carbon chain and install the necessary functional groups. vapourtec.com
A common strategy involves an iterative approach. For example, a shorter polyenal can be extended through a homologation reaction, such as a Wittig or HWE reaction, followed by a reduction or oxidation step to prepare for the next chain extension. A synthesis of a dodecapentaenoic acid thioester utilized an iterative sequence of HWE homologation to add two-carbon units, followed by reduction of the resulting amide to an aldehyde, which then served as the substrate for the next homologation. nih.govcore.ac.uk This step-by-step construction allows for precise control over the growing molecule. Divergent synthesis is another powerful approach where a single key intermediate is used to produce a variety of stereoisomers through different reaction pathways. acs.org
Wittig Reaction and Other Olefination Strategies for Triene Formation
Challenges and Optimization in this compound Synthesis
Synthesizing a specific isomer of this compound is fraught with challenges, primarily related to controlling the geometry of the three conjugated double bonds and maximizing the reaction's efficiency.
Achieving absolute control over the stereochemistry (E/Z configuration) of each of the three double bonds in the conjugated system is a significant synthetic hurdle. nih.gov The formation of undesired stereoisomers can complicate purification and lower the yield of the target molecule. Conjugated trienes can also be prone to isomerization, where the double bond geometry changes, particularly in the presence of light or catalysts. rsc.org
The choice of synthetic method is paramount for stereocontrol. As mentioned, different Wittig reaction conditions can favor different isomers. nih.govacs.org Beyond standard olefinations, specialized methods have been developed for the stereoselective synthesis of conjugated trienes. These include palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can form C-C bonds with high stereoselectivity. rsc.org Another approach involves electrocyclic reactions, where a ring system is opened in a concerted, stereospecific manner to generate a conjugated dienal with a defined geometry. numberanalytics.compsu.edu For example, the addition of an organometallic reagent to a pyrylium (B1242799) salt can lead to a 2H-pyran intermediate, which ring-opens to form a Z,E-dienal with high stereochemical purity. psu.edu
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final this compound product. beilstein-journals.org This involves systematically adjusting various parameters, including temperature, solvent, catalysts, and reaction time, to favor the desired reaction pathway and minimize side reactions. mdpi.com For instance, conducting reactions at low temperatures can often minimize the isomerization of sensitive polyenes.
Interactive Table: Comparison of Olefination Strategies for Polyenal Synthesis
| Reaction | Reagents | Typical Stereoselectivity | Key Features |
| Standard Wittig | Phosphonium Ylide (non-stabilized) + Aldehyde/Ketone | Z-selective | Forms C=C bond; byproduct (triphenylphosphine oxide) can be difficult to remove. mnstate.edu |
| Schlosser-Wittig | Phosphonium Ylide + Aldehyde/Ketone with excess strong base | E-selective | A modification of the Wittig reaction that provides high E-selectivity. nih.govacs.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion + Aldehyde/Ketone | E-selective | Uses a phosphonate-stabilized carbanion; water-soluble phosphate (B84403) byproduct is easily removed. tandfonline.com |
Interactive Table: Key Parameters for Synthesis Optimization
| Parameter | Effect on Reaction | Example Application |
| Temperature | Affects reaction rate and selectivity. Lower temperatures can prevent side reactions and isomerization. | Low-temperature conditions (-78 °C) are often used in organometallic additions to maintain stereochemical integrity. |
| Catalyst | Can dramatically increase reaction rates and control selectivity (regio- and stereoselectivity). | Palladium catalysts are used in Heck coupling reactions to form conjugated trienes stereoselectively. rsc.org |
| Solvent | Can influence reagent solubility, reaction rate, and even the stereochemical outcome. | Anhydrous solvents like tetrahydrofuran (B95107) (THF) are common in Wittig and organometallic reactions to prevent quenching of reactive species. smolecule.com |
| Purification Method | Crucial for isolating the desired product from byproducts and isomers. | Chromatography on silver nitrate-impregnated silica (B1680970) gel is used to separate E/Z isomers of polyenes. acs.org |
Catalyst Development for Efficient Trienal Formation
The formation of the trienal structure of this compound often relies on catalytic processes that enhance reaction efficiency, yield, and stereoselectivity. Research has explored a variety of catalytic systems, ranging from transition metals to biocatalysts and small organic molecules.
Transition Metal Catalysis: Palladium and ruthenium catalysts are prominent in the synthesis of conjugated polyenes. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are fundamental in forming the carbon-carbon bonds necessary for the conjugated system. nih.gov Developments in palladium catalysis aim to create highly efficient systems for the direct alkynylation of C(sp²)-halides with terminal alkynes. nih.gov While powerful, some methods can be costly due to the use of expensive palladium catalysts. google.com Palladium(II)-catalyzed aerobic dehydrogenation of unsaturated acids and amides has also emerged as a method to produce conjugated dienes and could be extended to longer polyene systems. rsc.org
Ruthenium-based catalysts are particularly known for their role in olefin metathesis, a powerful tool for constructing C=C double bonds with high functional group tolerance. nih.gov The development of Z-selective, cyclometalated ruthenium catalysts has been a significant advancement for controlling the stereochemistry of the resulting polyenes. caltech.edu However, the metathesis of conjugated polyenes can sometimes be challenging and require high catalyst loadings due to the formation of less active ruthenium intermediates. researchgate.net Electrochemically controlled ruthenium-catalyzed olefin metathesis offers a method for on-demand catalyst activation, providing precise control over the reaction. nsf.gov
Manganese(I) catalysis represents a more recent development. A synergistic approach combining a dimeric manganese(I) catalyst with a chiral aminocatalyst has been developed for the 1,4-hydroalkenylation of conjugated trienals. nju.edu.cn This method allows for the enantioselective formation of skipped diene aldehydes from trienals and alkenyl boronic acids. nju.edu.cn
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of polyenals. Chiral secondary amine catalysts, such as diphenylprolinol silyl (B83357) ether, can activate aldehyde substrates to form trienamine intermediates. researchgate.netnih.gov These intermediates can then participate in various reactions, including asymmetric Diels-Alder cycloadditions, to construct complex molecular architectures. researchgate.net Research has demonstrated the organocatalytic oxidation of alcohols to produce conjugated dienals and trienals using reagents like 2-iodoxybenzoic acid (IBX) in the presence of an organocatalyst.
Biocatalysis: A "green chemistry" approach to decatrienal synthesis involves the use of enzymes. The biocatalytic action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) can produce (2E,4E,7Z)-deca-2,4,7-trienal from fatty acid precursors. scientific-publications.net Studies have investigated readily available plant sources, such as eggplant, as a source of these enzymes for the biotransformation of oils into valuable aroma compounds like decatrienal. scientific-publications.net This biosynthetic pathway is of interest for producing "natural" flavor and fragrance compounds. scientific-publications.netresearchgate.net
Table 1: Overview of Catalytic Systems for Trienal and Polyenal Synthesis
| Catalyst Type | Specific Catalyst/System Example | Reaction Type | Key Advantages/Features |
|---|---|---|---|
| Palladium | Pd(OAc)₂ / Ligand | Cross-coupling, Dehydrogenation | High efficiency in C-C bond formation. rsc.orgrsc.org |
| Ruthenium | Hoveyda-Grubbs catalysts | Olefin Metathesis | High functional group tolerance, stereoselectivity control. nih.govcaltech.edu |
| Manganese | Mn₂(CO)₈Br₂ / Chiral Aminocatalyst | Hydroalkenylation | Enantioselective C-C bond formation. nju.edu.cn |
| Organocatalyst | Diphenylprolinol silyl ether | Enamine/Trienamine Catalysis | Metal-free, enantioselective. researchgate.netnih.gov |
| Biocatalyst | Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | Fatty Acid Oxidation/Cleavage | "Green" synthesis, produces natural isomers. scientific-publications.netresearchgate.net |
Exploration of Novel Synthetic Pathways
Beyond catalyst development, research has focused on establishing new and efficient multi-step pathways to construct the this compound backbone.
Phosphorus-Based Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in polyene synthesis due to its reliability and high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comorganicchemistrydata.org This reaction utilizes stabilized phosphonate carbanions, which are more nucleophilic than their Wittig reagent counterparts, allowing them to react with a wider range of aldehydes and ketones. organicchemistrydata.org A specific application involves the synthesis of a (4E,6E,8E)-deca-4,6,8-trienal intermediate, which was subsequently used in the synthesis of a tetradecapentaenoic acid derivative. tandfonline.com The HWE reaction has been used iteratively to build long polyene chains, for instance, in the synthesis of a dodecapentaenoic acid thioester where (2E,4E)-hexa-2,4-dienal was homologated to an octa-2,4,6-trienamide. nih.govcore.ac.uk
The Corey-Fuchs reaction, which converts aldehydes into terminal alkynes, is another phosphorus-based method that has been used in combination with other reactions for the synthesis of polyunsaturated compounds. tandfonline.com
Aldol Condensation and Other C-C Bond Forming Reactions: Aldol condensation represents a fundamental strategy for extending carbon chains. It can be used to synthesize larger conjugated systems from smaller aldehyde building blocks. For example, the synthesis of (2E,4E,6Z)-nona-2,4,6-trienal, a related compound, has been achieved via a Wittig reaction between (Z)-3-hexenal and activated methyl crotonate. researchgate.net
Copper-catalyzed coupling reactions have also been employed. The synthesis of (E,Z,Z)-2,4,7-tridecatrienal, an analog of decatrienal, was achieved via a four-step pathway that included a key copper-catalyzed coupling of a bromide with a Grignard derivative. imreblank.ch
Biomimetic and Biosynthetic Pathways: The enzymatic pathway involving the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) on polyunsaturated fatty acids is a significant novel pathway. scientific-publications.netresearchgate.net This process, found in organisms like diatoms, mimics the natural production of oxylipins, including decatrienal. researchgate.net Research into these pathways not only provides a method for biotechnological production but also offers insights into the biosynthesis of these compounds in nature.
Table 2: Comparison of Key Synthetic Pathways to Conjugated Trienals
| Synthetic Pathway | Key Reagents | Intermediate(s) | Stereoselectivity |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., n-BuLi), Aldehyde | Phosphonate carbanion, Oxaphosphetane | Typically high (E)-selectivity. nrochemistry.comorganicchemistrydata.org |
| Corey-Fuchs Reaction | Triphenylphosphine, Carbon tetrabromide, Aldehyde | Dibromoalkene, Terminal alkyne | Used for alkyne formation, precedes other coupling steps. tandfonline.com |
| Copper-Catalyzed Coupling | Organocopper reagent (e.g., from Grignard), Alkyl halide | Organocuprate species | Dependent on substrate and catalyst system. imreblank.ch |
| Biocatalysis (LOX/HPL) | Polyunsaturated fatty acid, O₂, LOX, HPL | Fatty acid hydroperoxide | High stereospecificity based on enzyme action. scientific-publications.net |
Biosynthetic Pathways and Natural Occurrence
Identification of Natural Sources and Biological Contexts
The identification of Deca-2,4,6-trienal in nature is limited, with its presence often being transient and in low concentrations. It is typically found as part of a complex mixture of volatile organic compounds.
While direct detection of this compound in plant tissues is not widely documented, related compounds and tentative identifications suggest its potential presence.
A study focused on the aroma of oat pastry identified a compound believed to be 2,4,6-decatrienal. researchgate.net The identification was based on a comparison of its mass spectrum and retention index with the known homologous compound, (E,E,Z)-2,4,6-nonatrienal, indicating a similar structure with an additional carbon atom. researchgate.net Furthermore, a closely related derivative, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate , has been reported in the plant Euphorbia pulcherrima (Poinsettia). The European Food Safety Authority (EFSA) also lists Nona-2,4,6-trienal (B1204197) as a flavouring agent, which points to the relevance of this structural class in food science. europa.eu
Table 1: Documented and Tentative Occurrences of this compound and Related Compounds in Plants
| Compound Name | Plant/Source | Method of Identification | Reference |
|---|---|---|---|
| 2,4,6-Decatrienal | Oat Pastry | Tentative (GC/O, MS comparison) | researchgate.net |
The presence of polyunsaturated aldehydes is well-documented in marine algae, particularly diatoms, where they function as defensive compounds. However, research has predominantly focused on the isomer (2E,4Z,7Z)-deca-2,4,7-trienal . epfl.chnih.govresearchgate.net This isomer is a known metabolite in the planktonic diatom Thalassiosira rotula. epfl.chnih.gov
Currently, there is a lack of specific reports confirming the natural occurrence of this compound in algal systems or other distinct biological matrices in the available scientific literature. Its existence is often overshadowed by more abundant or more studied isomers.
Occurrence in Plant Metabolomes
Enzymatic Biosynthesis Mechanisms
The biosynthesis of C10 aldehydes like decatrienal is understood to proceed via the enzymatic degradation of polyunsaturated fatty acids (PUFAs). This process is a key part of the oxylipin pathway, which generates a wide array of biologically active compounds.
The enzymatic cascade responsible for producing polyunsaturated aldehydes involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netmdpi.com
Lipoxygenase (LOX): This enzyme introduces molecular oxygen into a polyunsaturated fatty acid precursor at a specific position, forming an unstable fatty acid hydroperoxide (LOOH). wur.nl
Hydroperoxide Lyase (HPL): The HPL enzyme then rapidly cleaves the hydroperoxide intermediate. This cleavage results in the formation of a short-chain aldehyde (like decatrienal) and a corresponding omega-oxoacid. epfl.chresearchgate.net
This LOX/HPL pathway is well-established for the formation of related aldehydes in plants and algae. mdpi.com For instance, enzymes from eggplant have been used to catalyze the biotransformation of oils into decadienal and decatrienal isomers. scientific-publications.net While this general mechanism is accepted, specific studies detailing the lipoxygenase and hydroperoxide lyase enzymes that produce the 2,4,6-isomer of decatrienal are scarce.
The specific polyunsaturated fatty acid that acts as a precursor determines the structure of the final aldehyde product. The formation of a C10 aldehyde like decatrienal points to the cleavage of a C20 fatty acid.
In the case of the well-studied diatom Thalassiosira rotula, the C10 aldehyde 2,4,7-decatrienal (B148924) is synthesized from the C20:5 ω-3 fatty acid, eicosapentaenoic acid (EPA) . nih.govnih.gov The cleavage occurs via an 11-lipoxygenase pathway. nih.gov Similarly, the C9 aldehyde, 2,4,6-nonatrienal, is proposed to be formed from the C18:3 ω-3 fatty acid, α-linolenic acid (ALA) . researchgate.netdeakin.edu.au
Based on these established pathways for structurally similar aldehydes, it is hypothesized that this compound is also derived from a C20 polyunsaturated fatty acid, most likely EPA or arachidonic acid (AA), through a specific LOX/HPL-mediated cleavage. However, definitive identification of the precise fatty acid precursor and the specific positional cleavage that yields the 2,4,6-conjugated system is not yet explicitly detailed in published research.
Table 2: Known and Hypothesized Precursors for Related Aldehydes
| Aldehyde Product | Carbon Length | Precursor Fatty Acid | Organism/System | Reference |
|---|---|---|---|---|
| 2,4,7-Decatrienal | C10 | Eicosapentaenoic Acid (EPA) | Diatoms (T. rotula) | nih.govnih.gov |
| 2,4,6-Nonatrienal | C9 | α-Linolenic Acid (ALA) | Oats, Beans | researchgate.net |
| This compound | C10 | Eicosapentaenoic Acid (EPA) or Arachidonic Acid (AA) (Hypothesized) | N/A | N/A |
Role of Lipoxygenases and Other Oxidoreductases
Non-Enzymatic Formation Pathways
Beyond enzymatic production, this compound can be formed through non-enzymatic chemical reactions, primarily through the autoxidation of lipids. This process is particularly relevant in food chemistry, where it can contribute to the development of flavors and off-flavors during processing and storage.
Autoxidation is a free-radical chain reaction involving the reaction of lipids with atmospheric oxygen. Polyunsaturated fatty acids are highly susceptible to this process. The degradation of fatty acid hydroperoxides, which are primary products of autoxidation, can lead to a variety of secondary products, including volatile aldehydes. wur.nlresearchgate.net Studies have shown that the autoxidation of ω-3 fatty acids like EPA and ALA can produce a range of odorants, including (E,E,Z)-2,4,6-nonatrienal. researchgate.netresearchgate.net Similarly, 2,4,7-decatrienal is known to be a product of the non-enzymatic oxidative degradation of fatty acids in fish. It is therefore highly plausible that this compound is also a product of the non-enzymatic autoxidation of C20 or other highly unsaturated fatty acids, although specific studies detailing its formation rates and yields through this pathway are limited.
Autoxidation of Polyunsaturated Fatty Acids as Precursors
The formation of various aldehydes, including polyunsaturated forms like this compound, is a known consequence of the autoxidation of polyunsaturated fatty acids (PUFAs). This non-enzymatic process occurs through a free-radical chain reaction and is a significant pathway for the generation of flavor and off-flavor compounds in lipid-containing foods. The mechanism unfolds in three primary stages: initiation, propagation, and termination.
Initiation: The process begins when an initiator, such as heat, light, or metal ions, causes the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic position) in a PUFA molecule. This results in the formation of a carbon-centered lipid radical (L•). Polyunsaturated fatty acids are particularly susceptible to this due to the presence of multiple methylene-interrupted double bonds, which weaken the C-H bonds at these positions.
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxy radical (LOO•). This peroxy radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•). This new radical can continue the chain reaction, propagating the oxidation process. The lipid hydroperoxides are the primary, albeit unstable, products of autoxidation.
Termination: The chain reaction ceases when radicals combine to form non-radical products. However, the unstable lipid hydroperoxides (LOOH) are prone to decomposition, particularly when exposed to heat or metal ions. This decomposition involves the cleavage of chemical bonds, leading to the formation of a complex mixture of secondary volatile products. These products include a wide array of compounds such as aldehydes, ketones, alcohols, and hydrocarbons, which contribute significantly to the aroma profile of a substance. Aldehydes formed through this process are often potent aroma compounds due to their low odor thresholds.
While the autoxidation of different fatty acids yields a wide range of aldehydes, specific precursors lead to distinct profiles of volatile compounds. For instance, omega-3 and omega-6 fatty acids are well-known precursors to numerous aldehydes. Research has identified (2E,4E,6E)-deca-2,4,6-trienal as a naturally occurring volatile component in the plant Isodon ramosissimus researchgate.net.
**Table 1. Volatile Components Identified in Isodon ramosissimus*** *This table is based on research findings and lists some of the volatile compounds identified in the hexane-soluble part of the plant.
| Compound Name | Percentage (%) |
| Palmitic acid | 17.6 |
| Methyl 14-methylpentadecanoate | 7.9 |
| Stearic acid | 6.1 |
| Methyl 16-methylheptadecanoate | 3.4 |
| (E)-Methyl octadec-7-enoate | 3.0 |
| 2-((E)-prop-1-enyloxy)-6,10-dimethyltridecane | 2.0 |
| (2E,4E,6E)-deca-2,4,6-trienal | 1.5 |
| Diethyl phthalate | 1.0 |
Table 2. General Products of Polyunsaturated Fatty Acid Autoxidation This table summarizes the major classes of precursor fatty acids and the resulting volatile aldehyde products that are well-documented in scientific literature.
| Precursor Fatty Acid Family | Common Examples | Major Aldehyde Products |
| Omega-6 PUFA | Linoleic Acid, Arachidonic Acid | Hexanal, Pentanal, 2,4-Decadienal |
| Omega-3 PUFA | α-Linolenic Acid, EPA, DHA | Propanal, 2,4-Heptadienal, 2,4,7-Decatrienal |
Mechanistic Organic Chemistry of Deca 2,4,6 Trienal
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) in Deca-2,4,6-trienal is a primary site of chemical reactivity. Its properties are influenced by the adjacent conjugated system, which delocalizes electron density. Aldehydes are generally more reactive than their ketone counterparts due to less steric hindrance and a more electrophilic carbonyl carbon. chemistrytalk.orguomustansiriyah.edu.iq
Oxidation Mechanisms and Products
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming deca-2,4,6-trienoic acid. wikipedia.org The choice of oxidizing agent is crucial to prevent unwanted reactions with the triene system.
The Pinnick oxidation is particularly well-suited for α,β-unsaturated aldehydes like this compound. wikipedia.org Using sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, it selectively oxidizes the aldehyde to a carboxylic acid while being tolerant of the carbon-carbon double bonds. wikipedia.org The mechanism involves the formation of chlorous acid (HClO₂), which adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). wikipedia.org
Other, more powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also effect this transformation, but may lead to cleavage or oxidation of the double bonds if conditions are not carefully controlled. It has been noted that conjugated aldehyde groups are somewhat less susceptible to over-oxidation compared to unconjugated aldehydes. ucr.edu Studies on the oxidation of unsaturated aldehydes show that reaction pathways and product distributions are highly dependent on the oxidant and conditions used. lp.edu.ua
Table 1: Common Oxidation Reactions of this compound
| Reagent | Product | Notes |
|---|---|---|
| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | Deca-2,4,6-trienoic Acid | Highly selective for the aldehyde group (Pinnick Oxidation). wikipedia.org |
| Potassium Permanganate (KMnO₄) | Deca-2,4,6-trienoic Acid / Cleavage Products | Strong oxidant; may cleave C=C bonds under harsh conditions. |
Reduction Pathways and Derivatives
The reduction of this compound can target either the aldehyde group or the conjugated double bonds, or both, leading to a variety of derivatives.
1,2-Reduction: The most common reduction involves the conversion of the aldehyde to a primary alcohol. This is a 1,2-addition of a hydride to the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding deca-2,4,6-trien-1-ol. msu.edu These complex metal hydrides are excellent sources of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. msu.edu
Conjugate Reduction: Selective reduction of the conjugated system while preserving the aldehyde is also possible. This is known as conjugate reduction or 1,4-addition (and in this extended system, 1,6- or 1,8-addition). Catalytic hydrogenation with specific catalysts can achieve this, for instance, reducing one or more C=C bonds to yield saturated or partially saturated aldehydes. lew.ro
Complete Reduction: Using more forceful reduction conditions, such as catalytic hydrogenation with H₂ over a palladium or platinum catalyst at higher pressures, can lead to the complete saturation of the molecule, reducing both the aldehyde and all three double bonds to yield decan-1-ol.
Table 2: Reduction Pathways for this compound
| Reagent/Condition | Primary Product | Type of Reduction |
|---|---|---|
| NaBH₄ or LiAlH₄ | Deca-2,4,6-trien-1-ol | 1,2-Reduction of the aldehyde. msu.edu |
| H₂ / Lindlar's Catalyst | This compound (partial C=C reduction) | Conjugate Reduction (selective). |
| H₂ / Pd-C (high pressure) | Decan-1-ol | Complete reduction of aldehyde and triene. lew.ro |
Reactivity of the Conjugated Triene System
The system of three alternating double bonds in this compound allows for a range of reactions that are characteristic of conjugated polyenes. The electron-withdrawing nature of the aldehyde group polarizes the entire π-system, influencing its reactivity.
Electrophilic Addition Reactions
Electrophilic addition to conjugated dienes and polyenes can result in multiple products. libretexts.org When this compound reacts with one equivalent of an electrophile like HBr, the initial step is the protonation of one of the double bonds to form the most stable carbocation intermediate. libretexts.org This intermediate is a resonance-stabilized allylic-type cation, with the positive charge delocalized over several carbon atoms (C2, C4, C6, C8). scribd.comyoutube.com
The subsequent attack by the nucleophile (Br⁻) can occur at any of these electron-deficient carbons, leading to a mixture of addition products. These are often referred to by the positions of addition (e.g., 1,2-addition, 1,4-addition, 1,6-addition, and 1,8-addition). The ratio of these products is often governed by reaction conditions, with lower temperatures favoring the kinetically controlled product and higher temperatures favoring the more stable, thermodynamically controlled product. youtube.com
Nucleophilic Addition and Substitution Reactions
The electron-withdrawing aldehyde group makes the β, δ, and ζ carbons of the triene system (C4, C6, and C8, respectively) electrophilic and susceptible to attack by nucleophiles. This reaction is known as a conjugate nucleophilic addition or Michael addition. libretexts.orgwikipedia.org
The regioselectivity of the attack depends on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the hard electrophilic center, the carbonyl carbon, resulting in 1,2-addition. nih.gov In contrast, "soft" nucleophiles, like Gilman (organocuprate) reagents, enamines, or enolates, preferentially attack the soft electrophilic β-carbon or the other carbons in the conjugated system (C4, C6, C8), leading to conjugate addition products. libretexts.orgwikipedia.org The initial product of conjugate addition is a resonance-stabilized enolate ion, which is subsequently protonated (usually at the α-carbon) to give the final saturated or partially saturated aldehyde. libretexts.org
Pericyclic Reactions and Cycloaddition Studies
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated triene system of this compound is an ideal substrate for several types of pericyclic reactions. chemistrydocs.comudel.edu
Electrocyclic Reactions: A conjugated triene can undergo a thermally or photochemically induced electrocyclic reaction to form a substituted cyclohexadiene. libretexts.org These reactions are highly stereospecific. The stereochemical outcome (whether the substituents on the termini of the triene end up cis or trans in the cyclic product) is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is initiated by heat or by light. udel.edulibretexts.org
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.org In this reaction, a conjugated system with four π-electrons (the diene) reacts with a two π-electron system (the dienophile). This compound can act as the diene component, reacting with a suitable dienophile to yield a cyclohexene (B86901) derivative. Intramolecular Diels-Alder reactions have also been studied, where a tethered dienophile within the same molecule reacts with the triene system to form complex bicyclic structures. msu.eduthieme-connect.de The presence of the aldehyde group can influence the stereoselectivity and rate of the cycloaddition.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Deca-2,4,6-trienoic Acid |
| Sodium Chlorite |
| Chlorous Acid |
| Hypochlorous Acid |
| Potassium Permanganate |
| Chromium Trioxide |
| Deca-2,4,6-trien-1-ol |
| Sodium Borohydride |
| Lithium Aluminum Hydride |
| Decan-1-ol |
| Deca-4,6-dienal |
| HBr (Hydrogen Bromide) |
| Cyclohexadiene |
| Gilman Reagent (Organocuprate) |
| Grignard Reagent |
Stereoisomerization and Configurational Dynamics
The stereoisomerization of this compound involves the interconversion between its different geometric isomers (E/Z configurations) around the C2=C3, C4=C5, and C6=C7 double bonds. These dynamic processes can be induced by thermal energy or photochemical excitation.
Thermal isomerization involves the conversion of a less stable stereoisomer to a more thermodynamically stable form by overcoming an activation energy barrier, typically through heating. This process for conjugated polyenes often proceeds via rotation around a C=C double bond, which involves a high-energy transition state where the π-bond is transiently broken. longdom.org The kinetics of such reactions are typically first-order and are highly dependent on factors like solvent polarity and temperature. rsc.orgmdpi.com
For this compound specifically, a comprehensive literature search reveals a lack of published experimental data on the kinetics and thermodynamics of its thermal isomerization. Studies on similar conjugated systems show that the activation energy (Ea), enthalpy of activation (Δ‡H⁰), entropy of activation (Δ‡S⁰), and Gibbs free energy of activation (Δ‡G⁰) can be determined by monitoring the concentration of isomers over time at various temperatures. longdom.orgmdpi.com However, such specific values for the interconversion of this compound isomers have not been documented in peer-reviewed literature.
| Isomerization Process | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (Δ‡H⁰) (kJ/mol) | Entropy of Activation (Δ‡S⁰) (J/mol·K) | Gibbs Free Energy of Activation (Δ‡G⁰) (kJ/mol) |
|---|---|---|---|---|
| (all-E) to (2Z,4E,6E) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (all-E) to (2E,4Z,6E) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (all-E) to (2E,4E,6Z) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Photochemical isomerization is initiated by the absorption of light, which promotes the molecule to an electronically excited state. In this excited state, the energy barrier for rotation around a double bond is significantly lower, allowing for rapid E/Z isomerization. nih.govresearchgate.net The molecule then returns to the ground electronic state, yielding a different geometric isomer. This process can lead to a photostationary state, a mixture of isomers whose ratio depends on the wavelength of light and the quantum yields of the forward and reverse reactions. kyoto-u.ac.jp
For conjugated polyenals, photoisomerization can be a primary reaction pathway. researchgate.netmcmaster.ca For instance, studies on the related compound nona-2,4,6-trienal (B1204197) have shown that exposure to light readily generates a mixture of its geometric isomers. researchgate.net However, specific research detailing the photochemical isomerization processes of this compound, including the quantum yields for the interconversion of its various isomers and the specific mechanisms (e.g., one-bond-flip vs. hula-twist), is not available in the scientific literature. nih.gov
| Isomerization Process | Excitation Wavelength (nm) | Quantum Yield (Φ) | Photostationary State Composition |
|---|---|---|---|
| (all-E) ⇌ (2Z,4E,6E) | Data Not Available | Data Not Available | Data Not Available |
| (all-E) ⇌ (2E,4Z,6E) | Data Not Available | Data Not Available | Data Not Available |
| (all-E) ⇌ (2E,4E,6Z) | Data Not Available | Data Not Available | Data Not Available |
Thermal Isomerization Kinetics and Thermodynamics
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating molecular properties and dynamics where experimental data is scarce. Methods like quantum chemical calculations and molecular dynamics simulations can offer deep insights into the behavior of molecules like this compound.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of molecules. ncsu.eduresearchgate.net These calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity and its electronic absorption spectrum. ias.ac.in Furthermore, these methods can compute reactivity descriptors like electron density distribution, molecular electrostatic potential, and bond orders, which help in understanding and predicting the molecule's chemical behavior. ias.ac.in
Despite the utility of these methods, a detailed theoretical study focused on the quantum chemical properties of this compound has not been published. Such a study would be invaluable for rationalizing its stability, reactivity, and spectroscopic characteristics.
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Data Not Available | N/A |
| LUMO Energy | Data Not Available | N/A |
| HOMO-LUMO Gap | Data Not Available | N/A |
| Dipole Moment | Data Not Available | N/A |
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules like this compound, MD simulations can explore the conformational landscape by simulating the rotations around its single bonds (C3-C4, C5-C6, etc.). nih.govarxiv.org These simulations can reveal the preferred conformations (rotamers), the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). rsc.orgrsc.org
MD simulations are essential for understanding the dynamic behavior that governs a molecule's properties and interactions. nih.gov A thorough review of the literature indicates that no studies employing molecular dynamics simulations to specifically analyze the conformational behavior of this compound have been reported.
Spectroscopic and Analytical Characterization
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of deca-2,4,6-trienal, a molecule featuring a ten-carbon chain with three conjugated double bonds and an aldehyde functional group. The specific arrangement of these features, including the stereochemistry of the double bonds (E/Z isomerism), is determined using a combination of techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise stereochemistry of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the vinylic protons (protons on the double bonds) and the aldehydic proton are diagnostic. The aldehydic proton typically appears as a doublet in the downfield region of the spectrum. The magnitude of the coupling constants between adjacent vinylic protons is crucial for assigning the geometry of the double bonds; a larger J-value (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller J-value (typically 6-12 Hz) suggests a cis (Z) configuration.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and shows typical chemical shift ranges for the functional groups present in this compound. Actual values vary based on the specific isomer and solvent.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehydic (CHO) | 9.4 - 9.6 | 190 - 195 |
| Vinylic (C=C-H) | 5.5 - 7.5 | 110 - 155 |
| Allylic (C-C=C) | 2.0 - 2.5 | 30 - 40 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₁₀H₁₄O, corresponding to a molecular weight of approximately 150.22 g/mol . chemsrc.com High-resolution mass spectrometry can provide the exact mass, further validating the molecular formula.
Electron Ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For unsaturated aldehydes like this compound, characteristic fragmentation includes:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Cleavage at various points along the polyene chain.
The analysis of these fragment ions helps to piece together the structure of the molecule. For instance, the mass spectrum of the related compound (2E,4E)-2,4-decadienal shows significant fragment ions that can be used as a reference. mdpi.com
Table 2: Plausible Mass Spectrometry Fragments for this compound This table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z) based on common fragmentation pathways for unsaturated aldehydes.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 150 | [M]⁺ | Molecular Ion |
| 121 | [M-CHO]⁺ | Loss of the formyl group |
| 107 | [M-C₃H₇]⁺ | Loss of the propyl group |
| 81 | [C₆H₉]⁺ | Cleavage within the polyene chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the conjugated π-electron system of this compound. Molecules with conjugated systems absorb UV or visible light to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The extent of conjugation directly influences the wavelength of maximum absorbance (λmax). As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic shift (a shift to a longer wavelength). libretexts.orglibretexts.orgmsu.edu For example, 1,3,5-hexatriene (B1211904) has a λmax of 258 nm. libretexts.org Given that this compound has a conjugated triene system attached to a carbonyl group, its λmax is expected to be significantly longer, likely in the 280-320 nm range. The specific λmax can be influenced by the solvent and the stereochemistry of the isomers.
Chromatographic Separation and Purification Methodologies
Due to the potential for multiple geometric isomers, chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary method for separating the different isomers of this compound and purifying the compound from reaction mixtures or natural extracts. The separation can be achieved using either normal-phase or reversed-phase chromatography.
Reversed-phase HPLC, often using a C18 column, is commonly employed. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compounds. ufba.br Isomers with different polarities will have different retention times, allowing for their separation. For complex separations of polyunsaturated aldehyde isomers, specialized columns like diol-functionalized columns have proven effective. acs.org Detection is typically performed with a UV detector set at the λmax of the compound. For enhanced sensitivity and specificity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netnih.gov
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound in a sample.
In GC, the sample is vaporized and transported through a capillary column by a carrier gas (e.g., helium or hydrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Nonpolar or mid-polarity columns are typically used for the analysis of aldehydes.
For trace-level analysis, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. nih.govuw.edu.plepa.gov This process converts the aldehyde into a less volatile oxime derivative that can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry. This technique is particularly useful when analyzing this compound in complex samples like food or environmental extracts.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| (2E,4E)-2,4-Decadienal |
| 1,3,5-Hexatriene |
| Helium |
| Hydrogen |
| Methanol |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
Quantitative Analysis and Trace Detection Methods
Accurate quantification of this compound, often present at trace levels, requires highly sensitive and specific analytical methods.
Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds in complex matrices. frontiersin.org This method involves the use of a stable isotopically labeled analog of the target compound (in this case, a version of this compound containing isotopes like ¹³C or ²H) as an internal standard. This labeled standard is added to the sample at the beginning of the analytical procedure. acs.org
Because the labeled standard has nearly identical chemical and physical properties to the native compound, it behaves similarly during extraction, cleanup, and analysis, effectively compensating for any sample loss or matrix effects. frontiersin.org The ratio of the native compound to the labeled internal standard is measured by mass spectrometry, allowing for highly accurate and precise quantification. SIDA has been successfully applied to quantify a wide range of aroma compounds, including various aldehydes, in food products like oat pastry and walnuts. acs.orgtum.de The development of a SIDA method requires the synthesis of the labeled internal standard, which can be a complex and costly process. frontiersin.org
Aroma Extract Dilution Analysis (AEDA) for Potency Assessment
Aroma Extract Dilution Analysis (AEDA) is a powerful sensory-analytical technique used to identify the most potent aroma compounds in a sample. imreblank.ch This method combines gas chromatography-olfactometry (GC-O) with serial dilutions of a sample extract. nih.gov An aroma extract is prepared and then serially diluted. Each dilution is then analyzed by GC-O, where a trained sensory panelist sniffs the effluent from the GC column and records the odor and its intensity at specific retention times. nih.gov
Table 2: Comparison of Quantitative and Potency Assessment Methods
| Method | Principle | Key Output | Application for this compound |
| Stable Isotope Dilution Analysis (SIDA) | Use of a stable isotopically labeled internal standard for quantification by MS. frontiersin.org | Absolute concentration (e.g., µg/kg). tum.de | Precise measurement of its concentration in foods like oat products and walnuts. acs.orgtum.de |
| Aroma Extract Dilution Analysis (AEDA) | Serial dilution of an extract combined with GC-Olfactometry. imreblank.ch | Flavor Dilution (FD) factor, indicating aroma potency. imreblank.ch | Determining its relative importance to the overall aroma profile of a food. acs.org |
Methodological Development for this compound Analysis in Complex Matrices
The analysis of this compound in complex matrices such as food products presents several challenges. These matrices contain a vast number of other compounds, including fats, proteins, and carbohydrates, which can interfere with the analysis. Therefore, robust sample preparation and analytical methods are crucial.
A critical step in the analysis is the efficient extraction of this compound from the food matrix. Techniques like solvent-assisted flavor evaporation (SAFE) are often employed to carefully isolate volatile and semi-volatile compounds without generating artifacts. acs.org This method is particularly useful for complex food matrices. acs.org
For GC-MS analysis, the choice of the GC column is important for separating this compound from other isomers and interfering compounds. The use of both polar and non-polar columns can provide complementary separation and increase the confidence of identification.
In the context of LC-MS, method development involves optimizing the mobile phase composition and gradient to achieve good peak shape and separation from matrix components. nih.gov The development of a validated LC-MS/MS method for other complex molecules in urine, for instance, involved careful optimization of extraction solvents, chromatographic conditions, and mass spectrometric parameters to ensure accuracy and precision. nih.gov
Furthermore, the development of rapid and field-deployable methods for the detection of related compounds, such as the immunoassay for 2,4,6-trinitrotoluene (B92697) (TNT), highlights the potential for innovative approaches in analytical chemistry that could be adapted for other aldehydes in the future. rsc.org However, for the detailed and quantitative analysis required for food aroma research, chromatographic methods coupled with mass spectrometry remain the primary choice.
Bioactivity and Biological Interplay
Biological Signaling and Cellular Modulation
The reactivity of the α,β-unsaturated aldehyde functionality in compounds like Deca-2,4,6-trienal allows them to interact with and modulate various cellular processes. This modulation can occur through the alteration of signaling cascades and the regulation of gene expression.
While specific studies on the modulation of cellular signaling pathways by this compound are not extensively documented, research on analogous PUAs provides significant insights. For instance, other diatom-derived PUAs have been shown to influence critical signaling pathways involved in cell survival, inflammation, and stress responses.
One key pathway that is often a target of PUAs is the Nuclear Factor-kappa B (NF-κB) signaling pathway. A study on a related compound, 2,4,6,8-decatetraenal, demonstrated its ability to influence the NF-κB signaling pathway, which is crucial for regulating immune responses and cell survival. Similarly, 2,4-decadienal (DDE) has been shown to downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, in human macrophages, suggesting an anti-inflammatory potential. nih.gov
Furthermore, studies on other PUAs, such as 2,4,6-octatrienal, have indicated their involvement in cardioprotective signaling. This compound was found to activate the Akt/Bcl-2 survival pathway, which promotes cell survival and reduces apoptosis, thereby protecting myocardial tissue from ischemia-reperfusion injury. researchgate.net Given the structural similarities, it is plausible that this compound could exert comparable effects on these and other cellular signaling cascades. The table below summarizes the observed effects of related PUAs on various signaling pathways.
| Polyunsaturated Aldehyde | Signaling Pathway Modulated | Observed Effect |
| 2,4,6,8-Decatetraenal | NF-κB | Influence on inflammatory and survival responses |
| 2,4-Decadienal (DDE) | TNF-α | Inhibition of gene expression in macrophages nih.gov |
| 2,4,6-Octatrienal | Akt/Bcl-2 | Activation of cell survival pathway researchgate.net |
The modulation of signaling pathways by PUAs is intrinsically linked to their ability to influence gene expression and transcriptional regulation. By altering the activity of transcription factors and other regulatory proteins, these aldehydes can control the expression of a wide array of genes.
Research on diatom-derived PUAs has demonstrated their capacity to trigger significant changes in gene expression networks in marine organisms. For example, in the sea urchin Paracentrotus lividus, exposure to PUAs such as decadienal resulted in the modulated expression of genes involved in stress response, detoxification, and developmental processes. researchgate.netszn.it These studies identified several hub genes, including NF-κB, p53, and HIF1A, as being central to the transcriptional response to PUA exposure. researchgate.net
In human cell lines, PUAs have also been shown to affect the expression of genes related to cell death. Studies on human cancer cell lines revealed that PUAs can activate the expression of genes involved in both extrinsic and intrinsic apoptotic pathways, as well as autophagy-related genes. plos.orgnih.govmdpi.com For instance, in A549 lung cancer cells, 2-trans,4-trans-decadienal (DD) was found to activate the expression of genes leading to necroptosis. plos.orgnih.gov The table below presents a summary of the effects of related PUAs on the expression of specific genes.
| Polyunsaturated Aldehyde | Target Gene/Gene Family | Organism/Cell Line | Effect on Expression |
| Decadienal | Stress and detoxification genes | Paracentrotus lividus | Modulation researchgate.net |
| Heptadienal | Apoptotic and autophagic genes | Human A549 cells | Upregulation mdpi.com |
| Octadienal | Death-related genes (ScDSP) | Skeletonema tropicum | Upregulation pagepressjournals.org |
| 2,4-Decadienal (DDE) | TNF-α | Human THP-1 macrophages | Downregulation nih.gov |
Modulation of Cellular Signaling Pathways by this compound
Interactions with Biomolecular Systems
The biological effects of this compound are mediated through its direct and indirect interactions with various biomolecules, including proteins and enzymes. These interactions can be either covalent, leading to the formation of stable adducts, or non-covalent, involving weaker intermolecular forces.
The electrophilic nature of the aldehyde group and the conjugated double bond system in this compound makes it highly reactive towards nucleophilic residues in proteins. Covalent modifications of proteins by aldehydes typically occur through two main reactions: the formation of a Schiff base with the primary amino groups of lysine (B10760008) residues, and Michael addition to the side chains of cysteine and histidine residues. nih.govmdpi.com These covalent adducts can alter the structure and function of proteins, potentially leading to enzyme inactivation or the triggering of immune responses. nih.govmdpi.comimrpress.com
| Type of Interaction | Description | Key Amino Acid Residues Involved | Potential Consequence |
| Covalent | Formation of stable chemical bonds. | Lysine, Cysteine, Histidine | Altered protein structure and function, enzyme inactivation. nih.govmdpi.com |
| Schiff Base Formation: Reaction between the aldehyde carbonyl group and a primary amine. | Lysine | Formation of an imine. | |
| Michael Addition: Nucleophilic addition to the α,β-unsaturated system. | Cysteine, Histidine | Formation of a carbon-sulfur or carbon-nitrogen bond. | |
| Non-Covalent | Weaker, reversible intermolecular forces. | Various | Protein folding, ligand binding, complex stability. manchester.ac.ukresearchgate.netvscht.cz |
| Hydrogen Bonding: Electrostatic attraction between a hydrogen atom and an electronegative atom. | Aspartate, Glutamate, Serine, Threonine, etc. | Specificity of binding. | |
| Hydrophobic Interactions: Tendency of nonpolar molecules to aggregate in aqueous solution. | Leucine, Isoleucine, Valine, Phenylalanine, etc. | Driving force for binding in aqueous environments. |
Polyunsaturated aldehydes, being reactive and potentially toxic compounds, are subject to metabolic detoxification pathways within organisms. The primary enzymes involved in the metabolism of aldehydes are the aldehyde dehydrogenases (ALDHs). nih.gov These enzymes catalyze the NAD(P)+-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids, which are generally less reactive and more readily excreted. nih.gov
Several families of ALDHs exist, with varying substrate specificities. Some ALDHs are known to efficiently metabolize medium and long-chain unsaturated aldehydes, which would include this compound. hmdb.cawikipedia.org For example, the ALDH3 family has been shown to have a protective role against cytotoxicity induced by lipid peroxidation by metabolizing unsaturated aldehydes. hmdb.ca The metabolism of these aldehydes is a crucial detoxification mechanism, preventing the accumulation of reactive species that can lead to cellular damage. nih.gov
The enzymatic degradation of fatty acids is also the source of many polyunsaturated aldehydes. In diatoms, for instance, the wounding of cells activates a lipase/lipoxygenase/hydroperoxide lyase cascade that leads to the production of various PUAs, including deca-2,4,7-trienal (B3269592), from fatty acid precursors. nih.govresearchgate.net
Covalent and Non-Covalent Interactions with Proteins and Enzymes
Roles in Chemical Communication and Chemoreception
Polyunsaturated aldehydes play significant roles in chemical communication between organisms, acting as signaling molecules (pheromones) or as components of aroma and flavor.
In the marine environment, certain PUAs produced by diatoms have been identified as pheromones that mediate interactions within and between species. plos.orgepfl.ch For example, some PUAs are involved in the regulation of population dynamics in phytoplankton by affecting the reproductive success of grazers. epfl.ch While a direct role for this compound as a pheromone has not been established, the involvement of the closely related deca-2,4,7-trienal in the chemical defense of diatoms suggests that this compound could have similar functions. nih.govepfl.ch
In the context of chemoreception in other organisms, PUAs are often recognized as potent aroma and flavor compounds. For instance, (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key aroma compound in walnuts and oat flakes. wikipedia.orgsmolecule.comacs.org The specific stereochemistry and degree of unsaturation of these aldehydes are critical for their perception by olfactory receptors. Although the specific odor profile of this compound is not well-characterized in the scientific literature, its structural similarity to known aroma compounds suggests it may also possess distinct sensory properties. The use of a related compound, (2E,4Z,7Z)-deca-2,4,7-trienal, as a flavoring and fragrance agent further supports this possibility. lookchem.com
Olfactory Receptor Activation and Signal Transduction
The detection of odorants like this compound is initiated through their interaction with olfactory receptors (ORs), which are located on the cell membranes of olfactory receptor neurons. wikipedia.org These receptors are predominantly G protein-coupled receptors (GPCRs), which constitute a vast multigene family. wikipedia.orgebi.ac.uk The interaction between an odorant molecule and an OR is not typically a lock-and-key mechanism; rather, a single odorant can bind to multiple ORs with varying affinities, and one OR can recognize a range of different odorant molecules. wikipedia.org This combinatorial coding is fundamental to the ability to distinguish a vast array of smells. ebi.ac.uk
Upon binding of an odorant such as this compound to an OR, the receptor undergoes a conformational change. This change activates an associated G-protein, often the specific G-protein G-olf. bmbreports.org The activated alpha subunit of G-olf (Gαolf) then dissociates and activates adenylate cyclase III, an enzyme that converts ATP into cyclic AMP (cAMP). wikipedia.orgbmbreports.org The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, leading to an influx of cations like Ca²⁺. This influx depolarizes the neuron, generating an action potential that transmits the olfactory signal to the brain for processing. bmbreports.org
The binding specificity and promiscuity of ORs are influenced by the structure of the receptor, particularly the transmembrane helices and the extracellular loops (ECLs). nih.govfrontiersin.org ECL2, for instance, plays a critical role by forming a lid over the odorant-binding pocket, thereby controlling its shape, volume, and hydrophobicity. nih.govfrontiersin.org While the general mechanism of olfactory signal transduction is well-established, the specific olfactory receptors that bind to this compound and the precise dynamics of this interaction are areas of ongoing research.
Pheromonal Activities in Invertebrate Systems
Polyunsaturated aldehydes (PUAs), including isomers of decatrienal, exhibit significant bioactivity in various invertebrate systems, often functioning as pheromones or allelochemicals. gerli.com These compounds are known to be produced by diatoms, a type of unicellular algae, and can influence the reproductive success and development of marine invertebrates like copepods. gerli.complos.orgnih.gov
Research has shown that certain diatom-derived decatrienal isomers can arrest the embryonic development of copepods and sea urchins. gerli.complos.orgint-res.com This anti-proliferative effect highlights their role in chemical defense mechanisms against grazers. gerli.comnih.gov For instance, studies have identified that exposure to these aldehydes can lead to reduced egg hatching success in copepods. nih.govint-res.com The mechanism of this toxicity is often associated with the reactive nature of the α,β-unsaturated aldehyde functional group, which can form covalent adducts with nucleophiles like proteins and DNA. int-res.com
In addition to defensive roles, some long-chain unsaturated aldehydes function as aggregation-sex pheromones in insects, particularly in longhorned beetles (family Cerambycidae). oup.com While specific pheromonal activity for this compound is not extensively documented, related compounds are known to be crucial for chemical communication. These pheromones, typically produced by males, attract both sexes and are highly species-specific. oup.comregulations.gov The use of synthetic pheromones in blends has proven effective for attracting multiple beetle species, indicating a conserved structural basis for pheromonal activity within certain insect families. oup.com
Contribution to Sensory Perception in Biological Systems
Structure-Odor/Flavor Relationships in Food and Biological Contexts
The sensory properties of this compound and related compounds are intrinsically linked to their molecular structure. The presence of a ten-carbon chain, multiple conjugated double bonds, and a terminal aldehyde group gives rise to characteristic and often potent aromas. smolecule.com Isomers of decatrienal are recognized as significant contributors to the aroma profiles of various foods and natural products.
For example, (2E,4E,6Z)-nona-2,4,6-trienal, a structurally similar C9 aldehyde, is a key "character impact" compound in oat flakes and walnuts, imparting nutty, green, and oatmeal-like notes. acs.orgresearchgate.net The specific stereochemistry of the double bonds is crucial; different isomers can elicit distinct sensory perceptions. The compound (E,Z,Z)-2,4,7-decatrienal, an isomer of this compound, is described as having a green, metallic, fatty, and fishy aroma when identified as a degradation product of arachidonic acid. imreblank.ch At low concentrations, it can present an egg-white-like or marine-like odor, while at higher concentrations, it is perceived as intensely orange-citrus and animal-like. imreblank.ch
The relationship between structure and odor is complex, but the conjugated triene system enhances the molecule's reactivity and volatility, which are key properties for an odorant. The length of the carbon chain and the position and configuration of the double bonds all play a role in how the molecule interacts with olfactory receptors, leading to the perception of a specific aroma.
Odor Profiles of Decatrienal and Related Compounds
| Compound | Reported Odor/Flavor Profile | Context/Source | Reference |
|---|---|---|---|
| (2E,4E,7Z)-Deca-2,4,7-trienal | Strong citrus aroma | General flavor and fragrance | smolecule.com |
| (E,Z,Z)-2,4,7-Decatrienal | Green, metallic, egg white-like, fatty, fishy | Autoxidation of arachidonic acid | imreblank.chimreblank.ch |
| (2E,4E,6Z)-Nona-2,4,6-trienal | Nutty, green, oatmeal-like, brioche, pastry | Walnuts, oat flakes, toasted oak wood | researchgate.net |
Mechanisms of Aroma Formation and Perception
This compound and other unsaturated aldehydes are typically formed in biological systems and food through the oxidative degradation of polyunsaturated fatty acids (PUFAs). gerli.comimreblank.ch This process, known as autoxidation or lipid peroxidation, involves the reaction of fatty acids with oxygen. imreblank.ch
The formation mechanism often begins with the abstraction of a hydrogen atom from a PUFA, such as linoleic acid or arachidonic acid, to form a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA molecule to form a hydroperoxide. The subsequent decomposition of these hydroperoxides leads to the cleavage of the carbon chain, generating a variety of volatile compounds, including short-chain aldehydes like decatrienals. imreblank.chimreblank.ch For example, (E,Z,Z)-2,4,7-decatrienal has been identified as a potent odorant formed from the autoxidation of arachidonic acid. imreblank.ch In marine algae like diatoms, this process can be enzymatic, involving lipoxygenases that catalyze the transformation of fatty acids into reactive aldehydes upon cell damage. gerli.comint-res.com
Applications in Advanced Chemical Synthesis and Materials Science
Deca-2,4,6-trienal as a Versatile Synthetic Building Block
The conjugated polyene system and the terminal aldehyde functional group in this compound make it an active participant in numerous organic reactions. It serves as a foundational element for constructing more elaborate molecular frameworks.
The structure of this compound is inherently suited for chain extension and cyclization reactions, positioning it as a key starting material for more complex molecules. Polyunsaturated aldehydes are recognized as crucial building blocks in organic synthesis, capable of participating in reactions to form larger polyenes and cyclic compounds. For instance, longer polyene chains can be synthesized via reactions like aldol (B89426) condensations, where the enolate of one aldehyde molecule reacts with another, effectively extending the conjugated system.
While specific examples detailing the direct conversion of this compound into large macrocycles are not extensively documented in the provided results, the synthesis of macrocycles from linear, functionalized precursors is a well-established strategy in chemistry. wikipedia.org The formation of large rings, or macrocyclization, often involves reactions that favor intramolecular processes over polymerization, a principle that could be applied to derivatives of this compound. wikipedia.org The synthesis of complex natural products, such as the polyacetylene deca-4,6,8-triyn-1-ol, demonstrates how related C10 structures can serve as key intermediates in building intricate molecular architectures. researchgate.net
Aldehyd functionalities are pivotal in the synthesis of heterocyclic compounds. General methodologies, such as the Paal-Knorr synthesis, utilize dicarbonyl compounds to form furans, pyrroles, and thiophenes. msu.edu While this compound is not a dicarbonyl compound, its aldehyde group is a reactive handle for initiating cyclization reactions.
The synthesis of heterocyclic structures often involves the reaction of an aldehyde with a multifunctional reagent. clockss.org For example, aldehydes can condense with compounds containing amines or other nucleophiles to form intermediates that subsequently cyclize into various heterocyclic rings. mdpi.comjmchemsci.com The conjugated system of this compound could influence the reactivity and regioselectivity of such cyclization reactions, potentially leading to novel heterocyclic structures. The synthesis of diverse heterocycles like triazole-fused pyridines, pyridazines, and pyrimidines has been achieved starting from various aldehydes. mdpi.com
Precursor for Complex Polyenes and Macrocycles
Applications in Flavor and Fragrance Chemistry
The sensory properties of polyunsaturated aldehydes are of significant interest in the food and fragrance industries. Their presence, even at trace levels, can define the characteristic aroma of a product.
The trienal structure is a key feature in several potent aroma compounds. For example, (2E,4E,6Z)-nona-2,4,6-trienal, a closely related compound, is identified as a key odorant responsible for the characteristic oatmeal-like aroma of fresh walnuts and has also been noted in oat flakes. acs.orgtum.deresearchgate.net The development of novel aroma compounds often involves the synthesis and sensory evaluation of structural analogues of known odorants. The structural backbone of this compound provides a template for creating new flavor and fragrance molecules with potentially unique sensory profiles. The systematic synthesis and characterization of related compounds, such as oxygenated derivatives of terpenes, is a common strategy for discovering new substances with desirable olfactory properties. fau.eu
Table 1: Key Trienal Aroma Compounds and their Sensory Descriptors
| Compound Name | Associated Aroma | Source / Context | Citation |
| (2E,4E,6Z)-Nona-2,4,6-trienal | Oatmeal, Walnut | Key aroma compound in fresh walnuts and oat flakes. | acs.orgtum.deresearchgate.net |
| (E,Z,Z)-Trideca-2,4,7-trienal | - | Detected in human colostrum and transitional milk samples. | fau.eu |
| (E,E,Z)-Deca-2,4,7-trienal | Fishy off-flavor | Formed by the oxidation of linolenic acid in rancid mackerel oil. | |
| (E,E,E)-Deca-2,4,7-trienal | Fishy off-flavor | Formed by the oxidation of linolenic acid in rancid mackerel oil. |
Aldehydes play a crucial role in the flavor profiles of numerous food products, contributing to both desirable notes and undesirable off-flavors. Compounds structurally similar to this compound, such as various decadienals, are found in a wide array of foods including oils, fats, and cooked chicken, where they are believed to impart a deep-fat flavor.
Development of Novel Aroma Compounds Based on Trienal Structures
Potential in Polymer Chemistry and Functional Materials
The conjugated double bonds in this compound suggest its potential use as a monomer or a component in the synthesis of functional polymers. Polyunsaturated aldehydes, such as the related deca-2,4,6,8-tetraenal, are noted for their potential to serve as monomers or cross-linking agents in polymer synthesis. The reactivity of the double bonds allows for polymerization reactions, such as those initiated by radical or metathesis catalysts.
The incorporation of such conjugated systems into a polymer backbone can impart unique electronic and optical properties. Fluorinated polymers, for example, are a significant class of functional materials, and recent research has focused on creating versions that are depolymerizable for improved sustainability. rsc.org While not fluorinated, the principle of designing monomers that can be polymerized and then recycled back to the monomer form is a key goal in modern polymer chemistry. rsc.org The specific structure of this compound, with its reactive aldehyde and conjugated system, offers a potential platform for developing novel, functional, and potentially recyclable polymeric materials.
Monomer or Cross-linking Agent in Polymerization Processes
In polymer chemistry, a monomer is a molecule that can react with other monomer molecules to form long polymer chains. A cross-linking agent is a molecule that links one polymer chain to another, creating a three-dimensional network structure. rjpdft.com This networking process generally enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. rjpdft.comlohtragon.com
The reactivity of this compound is centered around its aldehyde group and its conjugated double bonds. The aldehyde functionality allows it to participate in various condensation polymerization reactions. For instance, it could theoretically undergo aldol-type condensation reactions, where the aldehyde group of one molecule reacts with an activated α-hydrogen on another, a common method for forming carbon-carbon bonds and extending polymer chains. researchgate.net This reactivity makes it a potential monomer for synthesizing new polymers.
Furthermore, this compound could function as a cross-linking agent. rjpdft.com If incorporated into a polymer chain, its pendant aldehyde group would remain available for subsequent reactions with suitable functional groups on other polymer chains, such as amines or hydroxyls, to form a cross-linked network. rjpdft.com This process can transform a liquid or thermoplastic polymer into a more rigid and stable thermoset material. rjpdft.com
Table 1: Chemical Properties of this compound This table is generated based on data from public chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₀H₁₄O | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| Key Functional Groups | Aldehyde, Conjugated Alkene | nih.gov |
Table 2: Potential Polymerization Reactivity of this compound This table outlines the theoretical reactivity based on the compound's functional groups.
| Functional Group | Potential Polymerization Reaction | Role in Polymerization |
| Aldehyde (-CHO) | Condensation Polymerization (e.g., with amines, phenols) | Monomer / Cross-linker |
| Aldol Condensation | Monomer | |
| Conjugated System | Diels-Alder Reaction | Monomer |
| Radical Polymerization | Monomer |
Design of Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds. This structure leads to the delocalization of π-electrons along the polymer chain, which is the source of their unique electronic and optical properties, such as electrical conductivity and luminescence. mdpi.comraco.cat These properties make them highly valuable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. raco.catresearchgate.net
The design of effective conjugated polymers often involves the strategic selection of monomer units to control the electronic energy levels (HOMO and LUMO) and the energy band gap of the final material. mdpi.com The structure of this compound, featuring a conjugated system of three double bonds, makes it a plausible candidate as a building block for such polymers.
Incorporating a unit like this compound into a polymer backbone could influence the resulting material's conjugation length and electronic characteristics. The presence of the aldehyde group offers a reactive handle to polymerize it with other comonomers, potentially in donor-acceptor type polymer architectures which are common in high-performance organic electronic materials. mdpi.com While specific research on polymers derived exclusively from this compound for optoelectronics is not widely documented, its fundamental structure aligns with the principles used in designing monomers for functional conjugated systems. researchgate.netresearchgate.net The synthesis of such polymers can be achieved through various methods, including chemical or electrochemical polymerization. raco.catresearchgate.net
Table 3: Comparison of this compound's Structural Features with Desired Monomer Properties for Optoelectronics This table provides a conceptual comparison based on established principles of materials design.
| Desired Property in Monomer | Corresponding Feature in this compound | Potential Impact on Polymer |
| π-Conjugated System | Three conjugated C=C double bonds | Facilitates electron delocalization along the polymer backbone. mdpi.com |
| Reactive Functional Groups | Terminal Aldehyde (-CHO) | Enables polymerization, often via condensation reactions. researchgate.net |
| Modifiable Structure | Alkyl chain and conjugated system | Allows for tuning solubility and electronic properties. |
| Potential for Donor-Acceptor Structure | Aldehyde group is electron-withdrawing | Can be paired with electron-donating comonomers to lower the band gap. mdpi.com |
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Trienal Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize flavor science, and research on Deca-2,4,6-trienal is no exception. prescouter.comacs.org These computational strategies offer powerful tools for analyzing the complex data associated with flavor compounds. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task for this compound | Potential Outcome | Relevant Finding Index |
|---|---|---|---|
| Predictive Flavor Modeling | Forecast sensory profile based on isomeric configuration and concentration. | Optimized use in flavor formulations for targeted taste profiles. | trilogyflavors.comresearchgate.net |
| Process Optimization | Model the formation of this compound during food processing (e.g., heating, fermentation). | Enhanced control over food production to achieve desired aroma characteristics. | prescouter.com |
| Stability & Shelf-Life Prediction | Predict degradation pathways and rates in different food matrices and storage conditions. | Improved product formulation for longer-lasting, stable flavor. | researchgate.net |
| Novel Source Discovery | Screen genomic and metabolomic data from microorganisms and plants for potential biosynthetic pathways. | Identification of new, natural sources for sustainable production. | trilogyflavors.com |
Green Chemistry Approaches for Sustainable Production
There is a growing imperative within the chemical and food industries to adopt sustainable practices, moving away from conventional synthetic methods that can be resource-intensive. foodnationdenmark.com Green chemistry offers a framework for the environmentally friendly production of aroma compounds like this compound.
Key green chemistry principles applicable to this compound synthesis include the use of biocatalysts, such as enzymes, and microbial fermentation. mothermurphys.comacs.org Enzymatic processes can offer high specificity, reducing the need for protecting groups and minimizing waste, and can be conducted in milder, aqueous conditions. acs.org Biocatalytic oxidation of fatty acids, for example, has been shown to be a viable route for producing similar aldehydes, such as (2E,4E)-deca-2,4-dienal. mdpi.com Research into specific lipoxygenases and hydroperoxide lyases could yield a targeted biosynthetic pathway for this compound. researchgate.net
Fermentation, using microorganisms like yeast or fungi, presents another powerful green alternative. foodnationdenmark.commdpi.com This method can utilize renewable feedstocks, potentially including agricultural waste, to produce natural aroma compounds, thus contributing to a circular economy. mdpi.com Companies are already using fermentation to produce monoterpenes for the beverage industry, demonstrating a scalable and sustainable model that could be adapted for polyunsaturated aldehydes. foodnationdenmark.com These biotechnological routes not only reduce environmental impact but also meet consumer demand for products with "clean labels" and natural ingredients. mdpi.comfoodbev.com
Expanding the Scope of Biological and Environmental Roles
While this compound is primarily known for its role in flavor, emerging research suggests its functions may be more widespread. As a polyunsaturated aldehyde, it is structurally related to compounds formed during lipid peroxidation, a fundamental biological process. These reactive aldehydes can play roles in cellular signaling but are also associated with oxidative stress and cellular damage. Further investigation is needed to clarify the specific physiological and pathological roles of this compound in biological systems.
Intriguingly, research on structurally similar compounds like (E,Z,Z)-Trideca-2,4,7-trienal has shown their presence as potent odorants in human amniotic fluid and colostrum. fau.eu This suggests a potential role for these types of aldehydes in mother-infant chemical communication, a hypothesis that warrants investigation for this compound. In the broader environment, this compound is produced by certain microalgae, such as diatoms, where it functions as an oxylipin, a class of signaling molecules derived from the oxygenation of fatty acids. researchgate.net
The environmental fate of this compound is another area requiring more research. As a volatile organic compound (VOC), its release from natural and industrial sources contributes to atmospheric chemistry. Understanding its persistence, transport, and potential impact as an environmental contaminant, similar to other endocrine-disrupting compounds found in aquatic systems, is crucial for a complete ecological profile. mdpi.com
Development of Advanced Analytical Platforms for In Situ Monitoring
The accurate and real-time measurement of volatile compounds like this compound is a significant analytical challenge. nih.gov Its reactive nature makes analysis difficult, often necessitating derivatization steps prior to measurement with traditional techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govrsc.org Future research will focus on developing advanced analytical platforms capable of in situ monitoring.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a particularly promising technique. rsc.org PTR-MS allows for the direct, real-time monitoring of volatile compounds in the gas phase with high sensitivity and without sample preparation. ionicon.com This makes it ideal for studying the dynamic release of this compound from food during processing or consumption, providing direct insights into flavor perception. ionicon.comwur.nl
Other advanced methods include the coupling of various extraction techniques, like solid-phase microextraction (SPME), directly with mass spectrometry systems. taylorfrancis.com The development of "electronic noses," which are arrays of sensors combined with pattern recognition software, also offers a rapid method for monitoring changes in aroma profiles where this compound is a key component. taylorfrancis.com The goal is to move beyond static measurements to dynamic, real-time data that captures the temporal changes in aroma concentration, which is more representative of human sensory experience. taylorfrancis.com
Table 2: Comparison of Advanced Analytical Platforms for this compound Monitoring
| Analytical Platform | Principle | Advantages for In Situ Monitoring | Limitations | Relevant Finding Index |
|---|---|---|---|---|
| PTR-MS | Soft chemical ionization of volatile compounds followed by mass analysis. | Real-time, high sensitivity, no sample preparation required, direct air sampling. | Difficulty in distinguishing isomers without additional instrumentation. | rsc.orgionicon.commdpi.com |
| GC-MS with SPME | Adsorption of analytes onto a coated fiber, followed by thermal desorption into a GC-MS system. | High selectivity and sensitivity, established method for volatile analysis. | Not truly real-time (chromatographic separation takes time), semi-quantitative. | taylorfrancis.commdpi.com |
| Atmospheric Pressure Chemical Ionization MS (APCI-MS) | Ionization at atmospheric pressure, suitable for online monitoring of less volatile compounds. | Online capability, soft ionization often prevents fragmentation, can be coupled with liquid systems. | Can have matrix effects; sensitivity depends on the compound's proton affinity. | wur.nlresearchgate.net |
| Electronic Nose | An array of non-specific chemical sensors whose combined response creates a "fingerprint" of an aroma. | Rapid, holistic profile of aroma, useful for quality control and process monitoring. | Does not identify or quantify specific compounds like this compound, requires calibration. | taylorfrancis.com |
Q & A
Q. How can crystallography challenges (e.g., poor crystal growth) be addressed for this compound derivatives?
- Methodological Answer : Optimize crystallization conditions using high-throughput screening (e.g., vapor diffusion with 96-well plates). Additive screening (e.g., organo-mineral gels) can improve crystal quality. For unstable crystals, collect data at cryogenic temperatures (100 K) with synchrotron sources .
Methodological Best Practices
- Data Contradictions : Cross-reference findings with multiple techniques (e.g., NMR, XRD) and replicate experiments to distinguish outliers from systematic errors .
- Ethical Compliance : Ensure safety protocols for volatile aldehydes (e.g., fume hoods, PPE) and disclose conflicts of interest in publications .
- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical Chemistry) over non-refereed sources to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
